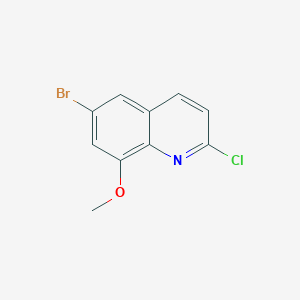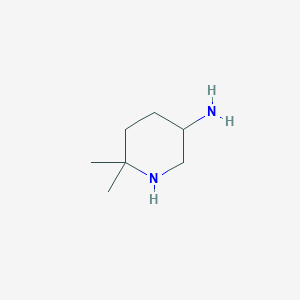![molecular formula C9H13BrO4 B15306564 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H13BrO4. It is a brominated cyclopropane derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the bromination of a cyclopropane precursor. One common method includes the reaction of cyclopropane-1-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding cyclopropane derivative.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Reduction: Cyclopropane-1-carboxylic acid.
Deprotection: Cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action for 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid in chemical reactions typically involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the carboxylic acid site until it is selectively removed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: Similar in having a bromine atom attached to a tertiary carbon.
Cyclopropane-1-carboxylic acid: Lacks the bromine and tert-butoxycarbonyl groups.
Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: Similar structure but with an amino group instead of bromine.
Uniqueness
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to the combination of a bromine atom and a tert-butoxycarbonyl-protected carboxylic acid on a cyclopropane ring. This combination provides specific reactivity and protection features that are valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H13BrO4 |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
1-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13BrO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Clé InChI |
YPSRJSMXASNKGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC1(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15306481.png)
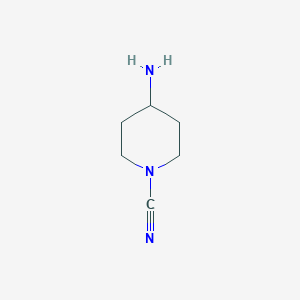

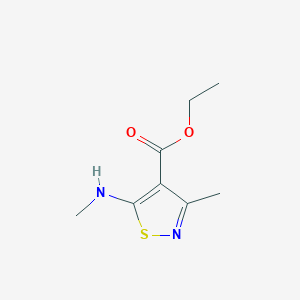
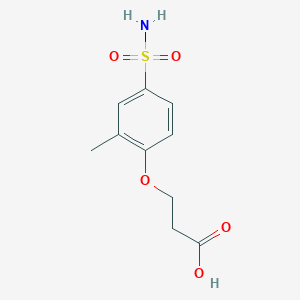
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
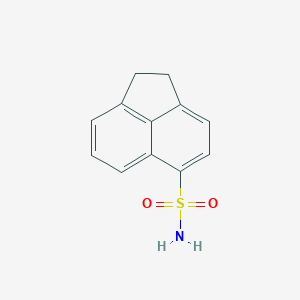
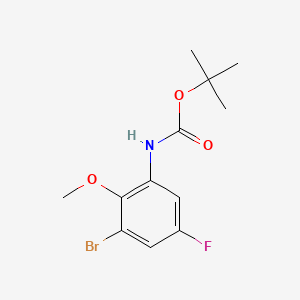
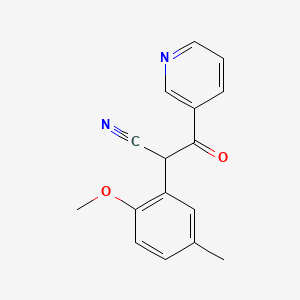

![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
